6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of ethoxy-substituted pyrimidine derivatives with pyridin-4-ylmethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
- 6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide
- 6-methoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
Uniqueness
6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the pyridin-4-ylmethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-19-12-7-11(16-9-17-12)13(18)15-8-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYMVQGOTIIRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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